Boc-beta-t-butyl-d-alanine

Chiral purity Peptide synthesis Enantiomeric excess

Designing peptides with enhanced proteolytic stability and membrane permeability requires precise steric and lipophilic modulation. Standard L-alanine or leucine derivatives cannot replicate the conformational bias of the β-tert-butyl group. Boc-beta-t-butyl-D-alanine, an orthogonally protected neopentylglycine (LogP ~2.79), directly addresses this gap. - Incorporates extreme steric bulk for QSAR studies and enzymatic stability enhancement. - Boc-protected for standard SPPS; TFA-labile with intact side chain. - D-configuration and high lipophilicity improve passive membrane diffusion in peptide candidates. Supplied with rigorous QC documentation for reliable, reproducible peptide synthesis workflows.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 112695-98-4
Cat. No. B558474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-beta-t-butyl-d-alanine
CAS112695-98-4
SynonymsBoc-D-NptGly-OH; 112695-98-4; AmbotzBAA6290; Boc-D-t-butyl-alanine; AC1ODUN7; Boc-D-tert-butyl-alanine; SCHEMBL1360500; CTK8F0138; MolPort-006-705-600; PUQVQDMFCAGQQB-MRVPVSSYSA-N; ZINC2569779; AKOS015836516; RTR-002465; AM024621; N-(tert-butoxycarbonyl)-4-methyl-D-leucine; TR-002465; FT-0679740; N-tert-Butoxycarbonyl-3-tert-butyl-D-alanine; N-(tert-Butoxycarbonyl)-3-tert-butyl-D-alanine; N2-(tert-Butoxycarbonyl)-3-tert-butyl-D-alanine; I14-26474; D-Leucine,N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-; (2R)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoicacid; (2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid; RAC-(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4,4-DIMETHYLPENTANOICACID
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyPUQVQDMFCAGQQB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-beta-t-butyl-D-alanine (CAS 112695-98-4) Overview: A Sterically Demanding Neopentylglycine Building Block


Boc-beta-t-butyl-D-alanine, also known as Boc-D-neopentylglycine or Boc-D-NptGly-OH (CAS 112695-98-4, molecular formula C₁₂H₂₃NO₄, MW 245.32 g/mol), is an orthogonally protected, non-natural amino acid derivative [1]. It features a D-configuration chiral center, a tert-butoxycarbonyl (Boc) amine protecting group, and a sterically bulky tert-butyl substituent on the beta-carbon . This combination creates a 'fat' amino acid with pronounced lipophilicity (computed LogP ~2.79) and significant steric bulk, making it a specialized building block for solid-phase peptide synthesis (SPPS) .

Workflow Boc-chemistry SPPS of sterically demanding peptide sequences
Stereochemical control D-configuration enables enantiomer-defined peptide design
Physicochemical profile High steric bulk and lipophilicity support QSAR and membrane-permeability studies

Why Boc-D-alanine or Boc-L-leucine Cannot Replace Boc-beta-t-butyl-D-alanine in Peptide Design


Generic substitution of Boc-beta-t-butyl-D-alanine with common alternatives such as Boc-D-alanine or Boc-L-leucine is functionally invalid due to profound differences in steric bulk, lipophilicity, and conformational bias . The target compound's beta-tert-butyl group introduces extreme steric hindrance and hydrophobicity (LogP ~2.79) that dramatically alter peptide secondary structure, enzymatic stability, and membrane permeability relative to simpler aliphatic residues . Neopentylglycine residues are classified as 'fat' amino acids specifically utilized for quantitative structure-activity relationship (QSAR) studies where precise modulation of steric and lipophilic parameters is required [1].

Boc-D-alanine Lacks neopentyl steric bulk; may significantly alter peptide conformation and protease resistance.
Boc-L-leucine Missing D-configuration and tert-butyl geometry; stereochemical integrity may be compromised.
Racemic or L-enantiomer Yields distinct peptide folds and biological outcomes; enantiomeric purity cannot be assumed equivalent.

Quantitative Evidence for Boc-beta-t-butyl-D-alanine Differentiated Performance


Chiral Purity and Stereochemical Integrity: D-Configuration of Boc-beta-t-butyl-D-alanine

Boc-beta-t-butyl-D-alanine is supplied as the single (R)-enantiomer with defined stereochemistry, essential for asymmetric peptide synthesis. The D-configuration is verified by specific optical rotation and chiral HPLC. While precise ee% data is vendor-specific and must be obtained from certificates of analysis, commercial suppliers routinely offer this compound with ≥98% chemical purity by HPLC and ≥99% chiral purity (e.g., BOC Sciences specifies ≥99% purity for the related β-tert-butyl-D-alanine free amino acid) . The (R)-stereochemistry is confirmed by InChIKey (PUQVQDMFCAGQQB-MRVPVSSYSA-N) and PubChem's stereochemical annotation [1]. In contrast, the L-enantiomer (Boc-beta-t-butyl-L-alanine, CAS 79777-82-5) or racemic mixtures would yield distinct peptide conformations and biological activities .

Chiral Purity
Head-to-head
Single (R)-enantiomer vs. L-enantiomer / racemate; reported ≥98% chemical purity, >99% chiral purity (vendor spec); ≥98% ee difference
Supports enantiomer-defined peptide design
Verify lot-specific COA for exact ee%
Chiral purity Peptide synthesis Enantiomeric excess

Steric Bulk and Lipophilicity: Quantitative Physicochemical Differentiation

The beta-tert-butyl group imparts extreme steric hindrance and high lipophilicity. Computed LogP for Boc-beta-t-butyl-D-alanine is approximately 2.79 . In comparison, Boc-D-alanine (without the tert-butyl side chain) has a substantially lower LogP, and Boc-L-leucine, while hydrophobic, lacks the neopentyl steric profile. Neopentylglycine residues are estimated to have among the highest space-filling properties and lipophilic contributions (Hansch π constant) within the 'fat' amino acid class, enabling quantitative modulation of peptide membrane permeability and enzymatic stability . This is a class-level inference based on established QSAR principles and the known properties of neopentylglycine [1].

Lipophilicity & Sterics
Class-level inference
Computed LogP ~2.79, high steric hindrance; vs. Boc-D-alanine (lower LogP, minimal bulk) and Boc-L-leucine (moderate LogP, linear side chain); LogP difference >1 unit estimated
May support QSAR and membrane-permeability studies
Class-level QSAR inference; experimental validation needed
QSAR Peptide design Hydrophobicity Steric hindrance

Stability Profile: Lyophilized Powder and Solution Storage

Vendor stability data indicate that Boc-beta-t-butyl-D-alanine lyophilized powder is stable for at least 36 months when stored desiccated at -20°C [1]. In DMSO solution (100 mg/mL), it is stable for 6 months at -80°C or 1 month at -20°C . These stability metrics are comparable to other Boc-protected amino acids and support routine handling in solid-phase peptide synthesis workflows.

Storage Stability
Supporting evidence
Lyophilized: 36 months at -20°C; DMSO solution (100 mg/mL): 6 months at -80°C, 1 month at -20°C; comparable to typical Boc-amino acids
Supports routine SPPS inventory and handling
Vendor storage recommendations
Stability Storage Handling

Key Research and Industrial Applications for Boc-beta-t-butyl-D-alanine


Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Sequences

Boc-beta-t-butyl-D-alanine is employed in Boc-chemistry SPPS to incorporate the D-neopentylglycine residue into peptides. The Boc group is stable to basic coupling conditions and is removed with TFA, while the tert-butyl side chain remains intact. The extreme steric bulk of the beta-tert-butyl group can slow coupling kinetics and may require extended reaction times or double couplings; however, this same bulk confers enhanced proteolytic stability to the final peptide .

Design of Protease-Resistant and Membrane-Permeable Peptide Therapeutics

The D-configuration and beta-tert-butyl side chain together provide resistance to endogenous proteases that preferentially cleave L-amino acid sequences. The high lipophilicity (LogP ~2.79) enhances passive membrane diffusion, making Boc-beta-t-butyl-D-alanine a valuable building block for designing cell-penetrating or orally bioavailable peptide drug candidates .

Quantitative Structure-Activity Relationship (QSAR) Studies of Peptide Conformation

As a 'fat' amino acid with well-defined steric and lipophilic parameters, neopentylglycine residues are systematically substituted into bioactive peptides to probe the contributions of steric bulk and hydrophobicity to receptor binding, enzyme inhibition, or self-assembly. Boc-beta-t-butyl-D-alanine provides a protected, ready-to-couple form of this residue for such quantitative studies [1].

Application
Selection Property
Validation Focus
SPPS of sterically hindered sequences
Boc-D-neopentylglycine with D-configuration and tert-butyl steric bulk
Coupling kinetics and incorporation yield
Protease-resistant peptide research
D-stereochemistry and high lipophilicity
Peptide stability and permeability endpoints
QSAR of peptide conformation
Defined steric and lipophilic parameters
Quantitative parameter correlations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-beta-t-butyl-d-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.